molecular formula C15H23ClN4O2 B2444622 3-丁基-8-(氯甲基)-7-(3-甲基丁基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮 CAS No. 848369-61-9

3-丁基-8-(氯甲基)-7-(3-甲基丁基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮

货号: B2444622
CAS 编号: 848369-61-9
分子量: 326.83
InChI 键: JFRPUQZLUUZJMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.83. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环体系构建

Dotsenko、Sventukh 和 Krivokolysko (2012) 的研究深入探讨了五环和六环杂环体系的构建,涉及与 8-氯甲基-氧杂蒽衍生物的反应。这些反应导致形成复杂的嘌呤衍生物,展示了该化合物在合成具有药学和材料科学潜在应用的新型杂环结构中的用途 (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012)

氧杂蒽衍生物的合成

Bhatia、Waghmare、Choudhari 和 Kumbhar (2016) 探索了氧杂蒽衍生物的合成及其潜在的抗哮喘活性。这些化合物源自相似的嘌呤结构,展示了嘌呤类化合物在开发药理活性剂中的多功能性,特别是在解决呼吸系统疾病方面 (Bhatia, M., Waghmare, Vikram Shivaji, Choudhari, P., & Kumbhar, Santosh S., 2016)

保护基在合成中的利用

Khaliullin 和 Shabalina (2020) 研究了噻吩基保护在合成 8-取代的 1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮中的应用。这项研究强调了保护基在合成结构复杂的嘌呤衍生物中的重要性,为创建具有特定功能的不同化合物开辟了途径 (Khaliullin, F., & Shabalina, Y., 2020)

嘌呤衍生物的抗癌活性

Hayallah (2017) 设计并合成了一系列嘌呤二酮,研究了它们的抗癌活性。这项研究例证了嘌呤衍生物在肿瘤学中的治疗潜力,为设计具有改进的疗效和特异性的新型抗癌剂提供了见解 (Hayallah, A., 2017)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the introduction of a chloromethyl group to a 7-substituted purine derivative, followed by the addition of a butyl group at the 3-position and a 3-methylbutyl group at the 7-position. The resulting compound is then cyclized to form the tetrahydro-1H-purine-2,6-dione ring system.", "Starting Materials": [ "7-methyl-1H-purine-2,6-dione", "butylmagnesium bromide", "3-methylbutylmagnesium bromide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "7-methyl-1H-purine-2,6-dione is reacted with formaldehyde and hydrochloric acid to form 7-chloromethyl-1H-purine-2,6-dione.", "7-chloromethyl-1H-purine-2,6-dione is reacted with butylmagnesium bromide to form 3-butyl-7-chloromethyl-1H-purine-2,6-dione.", "3-butyl-7-chloromethyl-1H-purine-2,6-dione is reacted with 3-methylbutylmagnesium bromide to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-1H-purine-2,6-dione.", "The resulting compound is cyclized by treatment with sodium hydroxide in methanol to form 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final product is isolated by extraction with dichloromethane and purification by column chromatography using ethyl acetate and diethyl ether as eluents." ] }

848369-61-9

分子式

C15H23ClN4O2

分子量

326.83

IUPAC 名称

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22)

InChI 键

JFRPUQZLUUZJMW-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。